molecular formula C21H18ClN5O3S B2752605 N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946200-78-8

N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2752605
CAS No.: 946200-78-8
M. Wt: 455.92
InChI Key: XPVVENGBGKWGNE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S and its molecular weight is 455.92. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the following chemical characteristics:

Property Details
Molecular Formula C21H15ClN3O2S
Molecular Weight 476.4 g/mol
IUPAC Name N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
InChI Key PMUCNWUUVADPHF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions focusing on constructing the thienopyrimidine core and subsequently introducing the chlorophenyl and methylphenyl groups. Key reaction conditions include:

  • Temperature: Controlled heating to facilitate reactions.
  • Solvents: Organic solvents like DMF or DMSO are commonly used.
  • Catalysts: Various catalysts may be employed to enhance reaction efficiency.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure, particularly in inhibiting various cancer cell lines:

  • In Vitro Studies:
    • The compound showed significant antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in these cell lines .
  • In Vivo Studies:
    • Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, suggesting its potential as an effective anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cancer cells. These may include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It could modulate receptors that play a role in tumor growth and survival.

Similar Compounds

Comparative analyses with structurally similar compounds have been conducted to evaluate the unique biological activity profile of this compound. For instance:

Compound Activity IC50 (μM)
N-(3-chloro-4-methylphenyl) derivativeAntitumor activity15.0
Other pyrazole derivativesVariable anticancer effects20.0 - 50.0

The thienopyrimidine core provides distinct advantages in terms of biological efficacy compared to other analogs lacking this structural feature .

Case Studies

  • Study on Antitumor Activity:
    A recent publication reported that derivatives similar to this compound demonstrated significant activity against various cancers including lung and pancreatic cancers, indicating broad-spectrum anticancer potential .
  • Anti-inflammatory Effects:
    Additional research indicated that this compound also possesses anti-inflammatory properties through inhibition of COX enzymes, which are crucial in inflammatory processes. The IC50 values for COX inhibition were found to be comparable to established anti-inflammatory drugs like celecoxib .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-12-7-8-13(9-15(12)22)24-18(28)11-31-21-25-19-14(20(29)26-21)10-23-27(19)16-5-3-4-6-17(16)30-2/h3-10H,11H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVVENGBGKWGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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